molecular formula C21H21FN4O2 B11182130 2-[4-(4-fluorophenyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidin-4(3H)-one

2-[4-(4-fluorophenyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidin-4(3H)-one

Cat. No.: B11182130
M. Wt: 380.4 g/mol
InChI Key: MSOWLEQFGHORJR-UHFFFAOYSA-N
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Description

2-[4-(4-fluorophenyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidin-4(3H)-one is an organic compound that features a piperazine ring substituted with a fluorophenyl group and a methoxyphenyl group attached to a pyrimidinone core

Preparation Methods

The synthesis of 2-[4-(4-fluorophenyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidin-4(3H)-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first synthesized and substituted with a fluorophenyl group.

    Coupling with Pyrimidinone: The fluorophenyl-substituted piperazine is then coupled with a pyrimidinone derivative under specific reaction conditions, often involving a base and a suitable solvent.

    Final Modifications: The final product is obtained after purification and any necessary modifications to achieve the desired chemical structure.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as scaling up the reaction conditions to accommodate larger quantities.

Chemical Reactions Analysis

2-[4-(4-fluorophenyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring and the aromatic rings, using common reagents such as halogens, alkylating agents, and nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[4-(4-fluorophenyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Biological Research: The compound is used in biological assays to study its effects on various biological pathways and targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, making it valuable in synthetic organic chemistry.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(4-fluorophenyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The piperazine ring and the substituted aromatic groups play a crucial role in its binding affinity and activity. The compound may act on neurotransmitter receptors, enzymes, or other proteins, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 2-[4-(4-fluorophenyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidin-4(3H)-one include:

    2-[4-(4-bromophenyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidin-4(3H)-one: This compound has a bromophenyl group instead of a fluorophenyl group, which may alter its chemical and biological properties.

    4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound features a triazin-2-amine core and a fluorophenyl-substituted piperazine, showing different pharmacological profiles.

    2-[4-(2-(2-fluoroethoxy)phenyl)piperazin-1-ylmethyl]indole-5-carbonitrile: This compound includes an indole core and a fluoroethoxy-substituted phenyl group, used in neuropharmacological studies.

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H21FN4O2

Molecular Weight

380.4 g/mol

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-4-(4-methoxyphenyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C21H21FN4O2/c1-28-18-8-2-15(3-9-18)19-14-20(27)24-21(23-19)26-12-10-25(11-13-26)17-6-4-16(22)5-7-17/h2-9,14H,10-13H2,1H3,(H,23,24,27)

InChI Key

MSOWLEQFGHORJR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)NC(=N2)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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